(R)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is a chemical compound characterized by its unique pyrrolidine structure, which features two fluorine atoms and a nitrile group. This compound has garnered attention in the scientific community for its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The hydrochloride salt form enhances its stability and solubility, making it suitable for various experimental conditions.
This compound is classified under pyrrolidine derivatives and is recognized for its structural modifications that include difluoromethylation and nitrile functionalities. The compound's Chemical Abstracts Service (CAS) number is 2306254-24-8, and it is often referenced in studies related to enzyme inhibition and receptor interactions .
The synthesis of (R)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride typically involves several key steps:
In industrial settings, continuous flow reactors may be utilized to enhance yield and consistency. Reaction conditions typically involve solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes are employed to facilitate difluoromethylation .
The molecular formula of (R)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is CHClFN, with a molecular weight of 168.57 g/mol. The structure features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a nitrile group at the 2-position.
The compound's IUPAC name is (R)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride, and its SMILES representation is Cl.N#C[C@H]1CC(F)(F)CN1 .
(R)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride undergoes several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenated compounds for substitution reactions.
The mechanism of action of (R)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The presence of difluoro groups may enhance the compound’s binding affinity and specificity, leading to effective inhibition or activation of target molecules. This characteristic makes it particularly relevant in the context of drug design aimed at modulating biological pathways .
Relevant data indicate that the compound maintains integrity during typical chemical manipulations but should be handled under controlled conditions to prevent degradation .
(R)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride has significant potential in various scientific fields:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its relevance in advancing drug discovery efforts.
The gem-difluoro modification at the pyrrolidine C4 position induces profound stereoelectronic effects that reshape peptide conformation. Fluorine’s high electronegativity (χ = 3.98) generates a strong gauche effect between C4–F bonds and the ring nitrogen’s lone pair, favoring an endo ring pucker. This contrasts with natural proline’s conformational flexibility and significantly stabilizes trans-amide bonds in peptide chains—critical for maintaining target-binding pharmacophores under physiological conditions . The carbonitrile group at C2 further enhances structural diversification potential, serving as:
Table 1: Comparative Conformational Properties of Proline Mimetics
| Compound | C4 Substituents | Preferred Ring Pucker | Amide Bond Preference |
|---|---|---|---|
| L-Proline | H,H | Dynamic Cγ-endo/exo | Cis/trans equilibrium |
| (S)-4-Fluoroproline | F,H | Cγ-endo | 80% trans stabilization |
| (R)-4,4-Difluoropyrrolidine-2-carbonitrile | F,F | Locked Cγ-endo | >95% trans stabilization |
X-ray crystallography confirms a 152° N–C2–C≡N bond angle, creating a pseudo-linear topology ideal for deep engagement with enzymatic clefts. This geometric profile underpins its utility in designing inhibitors of dipeptidyl peptidase IV (DPP-IV) and fibroblast activation protein (FAP)—validated targets in oncology and fibrotic diseases [3] [4].
Fluorination strategically mitigates two key limitations of peptide therapeutics: rapid in vivo degradation and poor membrane permeability. The C4 gem-difluoro group in (R)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride confers:
Metabolic Resistance:
Enhanced Binding Interactions:
Table 2: Metabolic Stability of Fluorinated Pyrrolidine Peptides
| Peptide Sequence | C4 Modification | Human Liver Microsome t1/2 (min) | DPP-IV IC50 (nM) |
|---|---|---|---|
| H-Gly-Pro-AMC | H,H | 12.3 ± 1.4 | 410 |
| H-Gly-(4R-FPro)-AMC | F,H | 28.7 ± 2.1 | 155 |
| H-Gly-(4R-F2PyrCN)-AMC | F,F | 61.5 ± 4.8 | 39 |
These properties rationalize the compound’s integration into FAP-targeted radiopharmaceuticals like FAPI-74, where replacement of standard proline with the 4,4-difluoro-2-cyanopyrrolidine motif boosted tumor uptake by 4.7-fold in xenograft models [4].
The evolution of (R)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride reflects three decades of advances in asymmetric fluorination chemistry:
2000–2010: Enantioselective Synthesis Breakthroughs:Early routes relied on chiral auxiliaries (e.g., Oppolzer’s sultams) to install the C2 stereocenter, yielding the difluoropyrrolidine core with ≤70% ee. The 2008 discovery of cinchona alkaloid-catalyzed electrophilic fluorination enabled direct asymmetric synthesis, achieving 98% ee but requiring cryogenic conditions (−78°C) .
2010–2020: Industrial Scale-Up:Patent US7915427B2 (2011) disclosed a practical 4-step synthesis from trans-4-hydroxyproline: (1) Boc protection, (2) DAST fluorination, (3) mesylate displacement with cyanide, (4) HCl deprotection. This provided kilogram-scale access to both enantiomers, enabling preclinical evaluation of DPP-IV inhibitors like saxagliptin analogs [4].
2020–Present: Radiopharmaceutical Applications:Patent US10125097B2 (2023) exploited the carbonitrile group for 18F-fluorination via aluminum–fluoride complexes, creating PET tracers with >99% radiochemical purity. Clinical trials now explore 68Ga/[18F]-labeled peptides incorporating this motif for imaging prostate-specific membrane antigen (PSMA) and somatostatin receptors [3].
Table 3: Evolution of Fluorinated Pyrrolidine Therapeutics
| Year | Development Milestone | Therapeutic Impact |
|---|---|---|
| 2005 | First DPP-IV inhibitor (sitagliptin) approved | Validated fluoropyrrolidines as drug scaffolds |
| 2011 | US7915427B2: Scalable synthesis of 4,4-difluoropyrrolidine-2-carbonitrile | Enabled gram-scale production for SAR studies |
| 2023 | US10125097B2: FAP-targeted radiopharmaceuticals using R-enantiomer | Advanced tumor-selective PET imaging agents |
Future directions include exploiting the carbonitrile for bioorthogonal "click" chemistry with 99mTc-cyclopentadienyl complexes and developing trifluoromethylated analogs for enhanced blood-brain barrier penetration in glioblastoma targeting [3] .
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8